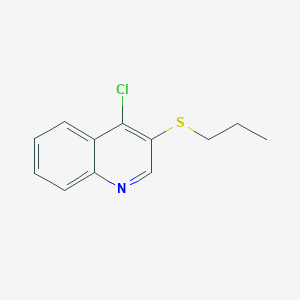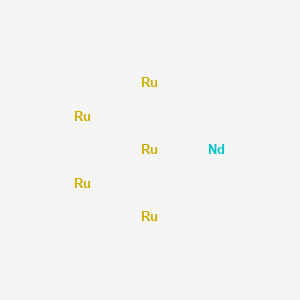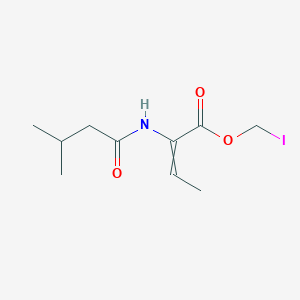
Iodomethyl 2-(3-methylbutanamido)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyl 2-(3-methylbutanamido)but-2-enoate: is an organic compound that belongs to the class of iodoalkenes This compound is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a but-2-enoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iodomethyl 2-(3-methylbutanamido)but-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as a but-2-enoate ester. This enolate ion then undergoes an S_N2 reaction with an iodomethylating agent, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Iodomethyl 2-(3-methylbutanamido)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted but-2-enoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Iodomethyl 2-(3-methylbutanamido)but-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of Iodomethyl 2-(3-methylbutanamido)but-2-enoate involves its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, allowing it to undergo substitution reactions with different nucleophiles. This reactivity is facilitated by the presence of the enolate structure, which stabilizes the intermediate species formed during the reaction .
Comparación Con Compuestos Similares
- Iodomethyl 2-(3-methylbutanamido)butanoate
- Iodomethyl 2-(3-methylbutanamido)but-3-enoate
- Iodomethyl 2-(3-methylbutanamido)pent-2-enoate
Uniqueness: Iodomethyl 2-(3-methylbutanamido)but-2-enoate is unique due to its specific structure, which includes an iodine atom attached to a methyl group and a but-2-enoate moiety. This unique structure imparts specific chemical properties to the compound, making it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
87872-63-7 |
|---|---|
Fórmula molecular |
C10H16INO3 |
Peso molecular |
325.14 g/mol |
Nombre IUPAC |
iodomethyl 2-(3-methylbutanoylamino)but-2-enoate |
InChI |
InChI=1S/C10H16INO3/c1-4-8(10(14)15-6-11)12-9(13)5-7(2)3/h4,7H,5-6H2,1-3H3,(H,12,13) |
Clave InChI |
APBGNCQPWFOLQK-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=O)OCI)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


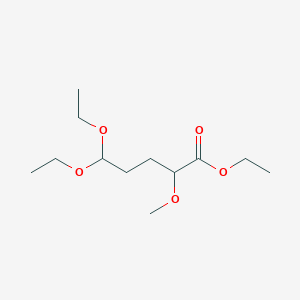
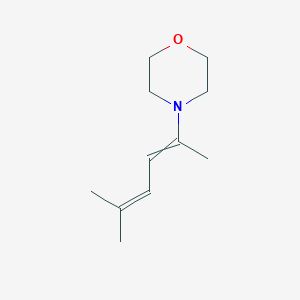
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
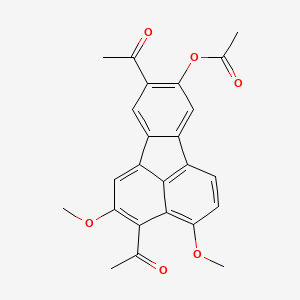
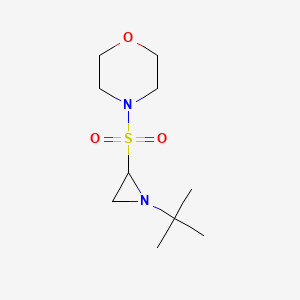
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)
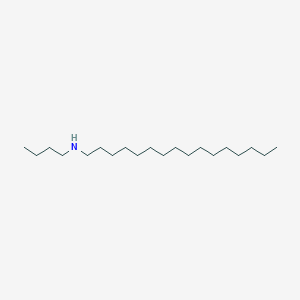
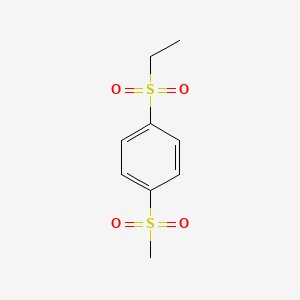
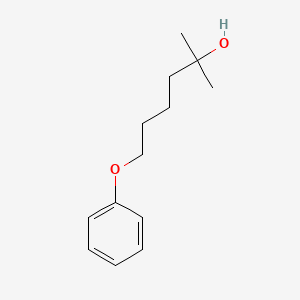
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
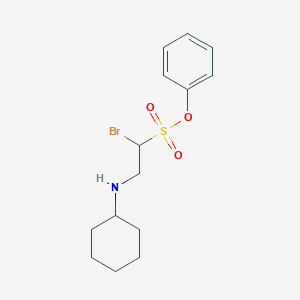
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
